3-NBD-C12 Cholesterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

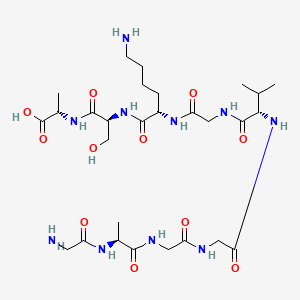

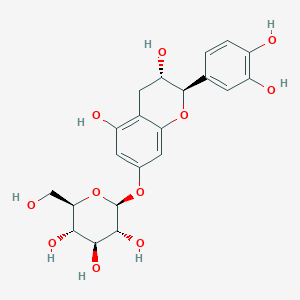

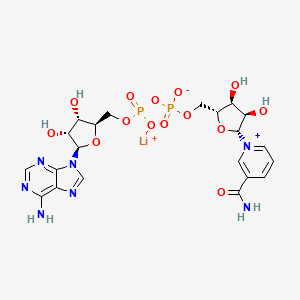

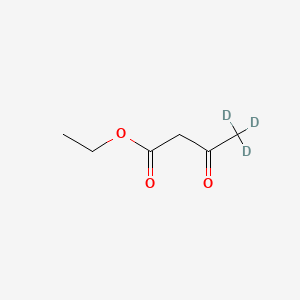

3-NBD-C12 Cholesterol: , also known as 3-dodecanoyl-NBD cholesterol, is a fluorescently tagged cholesterol derivative. It consists of a cholesterol molecule linked to a hydrophilic fluorophore tag called 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) through a 12-carbon linker. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-NBD-C12 Cholesterol involves the attachment of the NBD fluorophore to the cholesterol molecule via a 12-carbon linker. The process typically includes the following steps:

Activation of Cholesterol: Cholesterol is first activated by converting it into a reactive intermediate, such as a cholesterol ester.

Linker Attachment: A 12-carbon linker is then attached to the activated cholesterol.

NBD Tagging: The NBD fluorophore is finally attached to the linker, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-NBD-C12 Cholesterol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the NBD fluorophore to its reduced form.

Substitution: The NBD group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the NBD fluorophore.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-NBD-C12 Cholesterol has a wide range of applications in scientific research, including:

Chemistry:

Membrane Studies: Used to study the behavior and dynamics of cholesterol in membrane bilayers.

Fluorescent Probes: Acts as a fluorescent probe to track cholesterol movement and localization in cells.

Biology:

Cellular Uptake and Trafficking: Helps investigate how cells take up and transport cholesterol.

Protein Interactions: Used to study interactions between cholesterol and specific proteins in cell membranes.

Medicine:

Cholesterol Metabolism: Aids in understanding cholesterol metabolism and its role in various diseases.

Drug Development: Used in the development of drugs targeting cholesterol-related pathways.

Industry:

Mechanism of Action

The mechanism of action of 3-NBD-C12 Cholesterol involves its integration into cell membranes, where it mimics the behavior of native cholesterol. The NBD fluorophore allows researchers to track its movement and interactions within the membrane. The compound interacts with various proteins and lipids, providing insights into cholesterol’s role in cellular processes.

Molecular Targets and Pathways:

Membrane Proteins: Interacts with membrane proteins involved in cholesterol transport and metabolism.

Signaling Pathways: Participates in signaling pathways related to cholesterol homeostasis and cellular function.

Comparison with Similar Compounds

Bodipy-Cholesterol: Another fluorescent cholesterol analog with similar applications but different fluorescent properties.

25-NBD-Cholesterol: A cholesterol analog with the NBD tag attached at a different position, affecting its behavior and applications.

Uniqueness of 3-NBD-C12 Cholesterol:

Fluorescent Tag Position: The 12-carbon linker positions the NBD tag outside the membrane, allowing better mimicry of native cholesterol behavior.

Versatility: Suitable for a wide range of applications in membrane studies, protein interactions, and cellular trafficking.

Properties

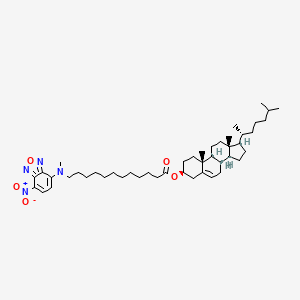

Molecular Formula |

C46H72N4O5 |

|---|---|

Molecular Weight |

761.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |

InChI |

InChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-7-9-11-13-15-30-49(6)40-24-25-41(50(52)53)44-43(40)47-55-48-44/h20,24-25,32-33,35-39H,7-19,21-23,26-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1 |

InChI Key |

MKEQHMRXIADXQQ-KLHFYLHASA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.